

High-Resolution Cross-Validation of CFC-215aa: A Multi-Dimensional Identification Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1,2,2-Trichloropentafluoropropane

CAS No.: 1599-41-3

Cat. No.: B072446

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Executive Summary

The precise identification of chlorofluorocarbon (CFC) isomers is a critical challenge in pharmaceutical intermediate synthesis and environmental forensic analysis. CFC-215aa (1,1,1,3,3-pentafluoro-2,2,3-trichloropropane) presents a unique analytical hurdle due to the existence of structurally similar isomers (CFC-215bb, CFC-215cb) that share identical molecular weights (237.38 g/mol) and similar electron ionization (EI) fragmentation patterns.

This guide moves beyond standard spectral matching, establishing a self-validating protocol that integrates Gas Chromatography-Mass Spectrometry (GC-MS) for retention indexing with Fluorine-19 Nuclear Magnetic Resonance (

F-NMR) for structural connectivity.

Part 1: The Chemical Ground Truth

Before establishing a protocol, we must define the target analyte's topology. Unlike generic CFCs, the "aa" suffix in CFC-215aa denotes a specific asymmetric halogen distribution which dictates its spectral fingerprint.

Property	Specification
IUPAC Name	1,1,1,3,3-pentafluoro-2,2,3-trichloropropane
Formula	C
	Cl
	F
Structure	CF
	– CCl
	– CClF
Symmetry	Asymmetric (C symmetry)
Proton Count	Zero (Critical purity indicator)

Part 2: GC-MS Profiling (The Screening Tool)

While GC-MS is the industry workhorse, it is prone to "false positives" when distinguishing CFC isomers solely by library matching. The mass spectra of CFC-215 isomers are dominated by catastrophic fragmentation, often obliterating the molecular ion ().

Experimental Protocol: Chromatographic Separation

- Column Selection: A standard non-polar column (e.g., DB-1 or HP-5) often fails to resolve CFC isomers adequately.
 - Recommendation: Use a GSC-GasPro (PLOT column) or a specialized fluorocarbon phase like RTX-200 or Krytox-based phases for superior isomer resolution.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Thermal Program:

- Hold at 35°C for 5 min (essential for volatile retention).
- Ramp 10°C/min to 150°C.
- Bake out at 200°C.

Mass Spectral Logic (EI at 70 eV)

The fragmentation of CFC-215aa (CF

-CCI

-CCIF

) follows a predictable cleavage pathway.

Fragment Ion (m/z)	Origin Fragment	Mechanistic Insight
69	[CF]	Dominant base peak. Diagnostic of the terminal CF group.
85/87	[CCIF]	Cleavage of the C2-C3 bond. The 3:1 isotopic ratio of Cl confirms the presence of one chlorine.
119/121/123	[C F]	Rearrangement product (less common) or loss of CCl
201/203	[M - Cl]	Loss of a chlorine atom from the molecular ion.

The Isomer Trap: CFC-215cb (CCI

-CF

-CF

) also produces m/z 69 and m/z 85 fragments. Therefore, GC-MS alone is insufficient for definitive ID. It serves only as a purity screen and retention time validator.

Part 3: NMR Spectroscopy (The Definitive Fingerprint)

Nuclear Magnetic Resonance provides the structural connectivity required to distinguish the "aa" isomer from its counterparts.

The F-NMR Strategy

Fluorine NMR is the "gold standard" for this analysis due to the high sensitivity of

F (83% of

H sensitivity) and the massive chemical shift dispersion.

Predicted Spectrum for CFC-215aa (CF

-CCI

-CCIF

):

- Signal A (CF

Group):

- Shift:

-75 to -85 ppm.

- Integration: 3F.

- Multiplicity: Singlet (or broad singlet).

- Reasoning: The CF

group is separated from the CCIF

group by a quaternary CCl

bridge. This 4-bond distance (

) typically results in zero or negligible coupling.

- Signal B (CCIF

Group):

- Shift:

-60 to -70 ppm.

- Integration: 2F.

- Multiplicity: Singlet.

- Reasoning: The two fluorines on C3 are chemically equivalent (enantiotopic protons would be distinct, but in an achiral environment with free rotation, these Fs average out).

The "Smoking Gun" Distinction: Compare this to the isomer CFC-215cb (CF

-CF

-CCl

):

- In 215cb, the CF

and CF

groups are adjacent (vicinal).

- This results in strong

coupling (~10-15 Hz).

- Result: 215cb appears as a Triplet (CF

) and a Quartet (CF

).

- 215aa appears as two Singlets. This is the definitive differentiator.

The H-NMR Purity Check (Self-Validation)

A critical, often overlooked step is running a Proton NMR.

- Expectation: A completely silent baseline.
- Validation: If signals appear (e.g., at 5-7 ppm), the sample is contaminated with HCFCs (e.g., HCFC-225 isomers) or solvent.
- Protocol: Acquire with a high number of scans (NS=64) to detect trace hydrogenated impurities.

Part 4: The Cross-Validation Matrix

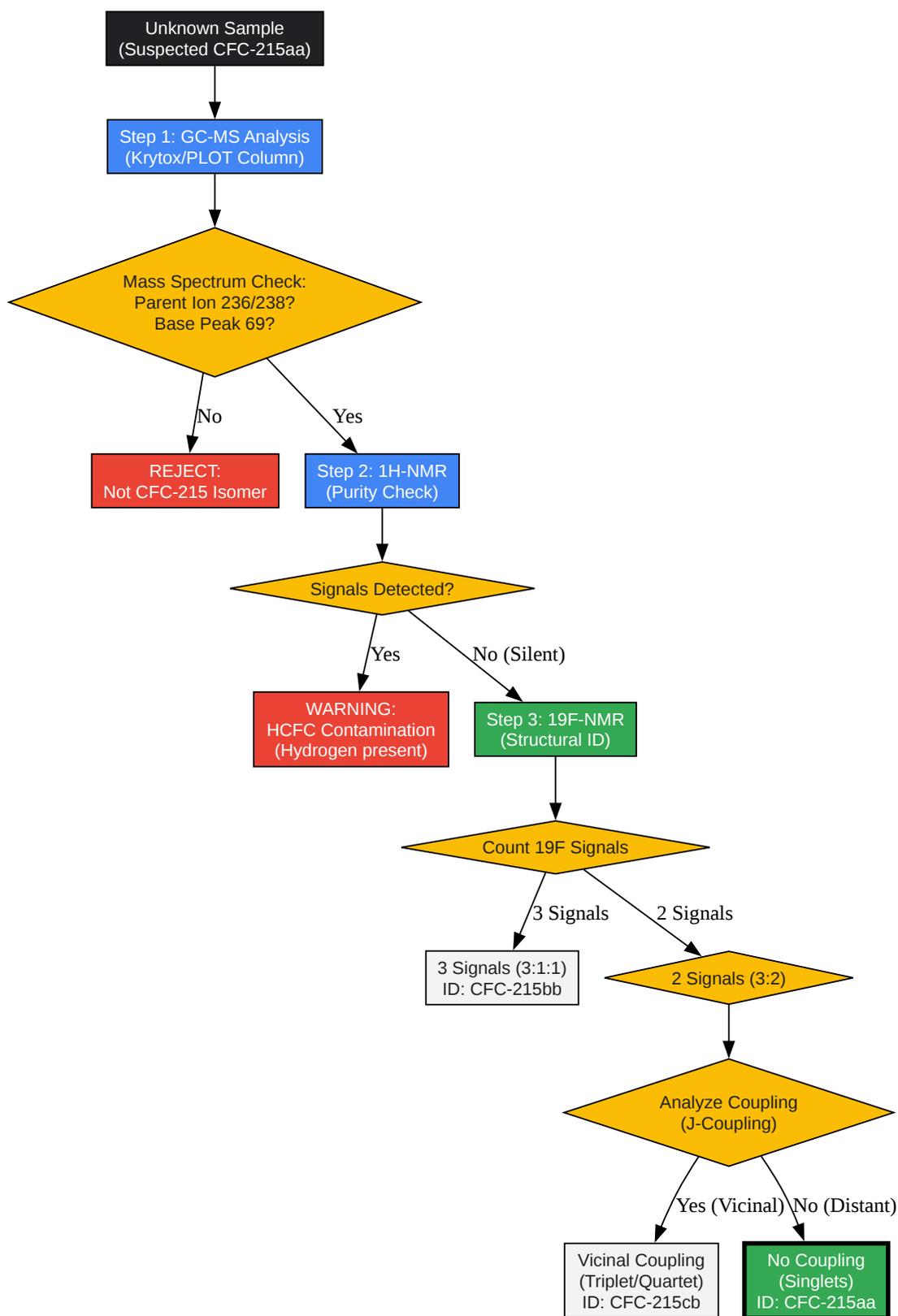
To ensure authoritative identification, data from GC-MS and NMR must be synthesized.

Data Comparison Table

Feature	CFC-215aa (Target)	CFC-215bb (Isomer)	CFC-215cb (Isomer)
Structure	CF	CF	CCI
	-CCI	-CCIF-CCI	-CF
	-CCIF	F	-CF
F Signals	2 Signals	3 Signals	2 Signals
Integration	3 : 2	3 : 1 : 1	3 : 2
Coupling Pattern	Singlets (Isolated)	Complex Multiplets	Coupled (Vicinal)
GC-MS Base Peak	m/z 69 (CF)	m/z 69 (CF)	m/z 119 (C F)

Part 5: Visualized Workflow

The following diagram illustrates the logical decision tree for validating CFC-215aa, utilizing the Graphviz engine for clarity.



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Figure 1: Logical decision tree for the stepwise isolation and identification of CFC-215aa, highlighting the critical differentiation points from isomers bb and cb.

References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com